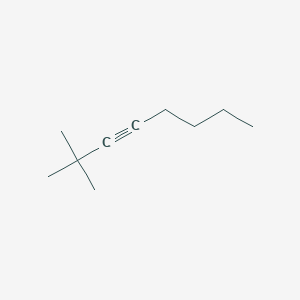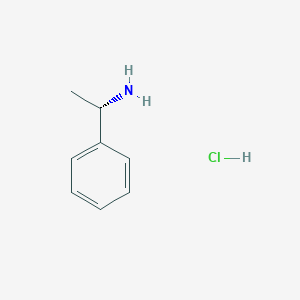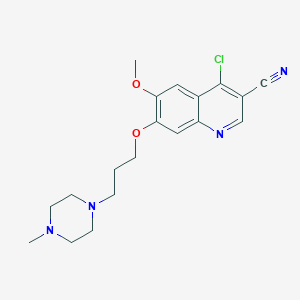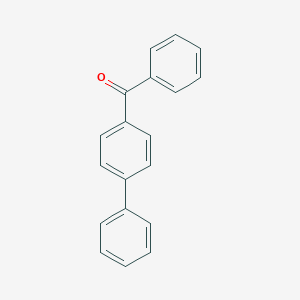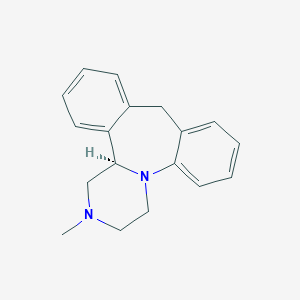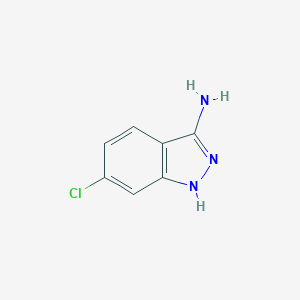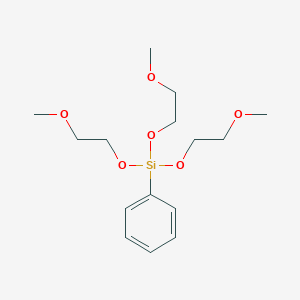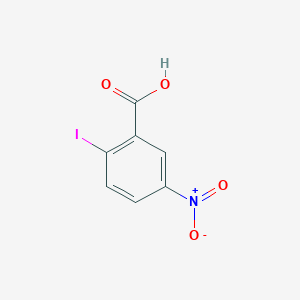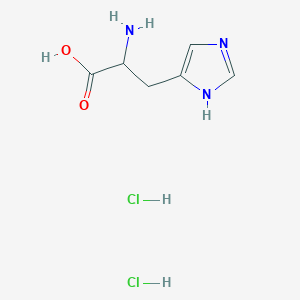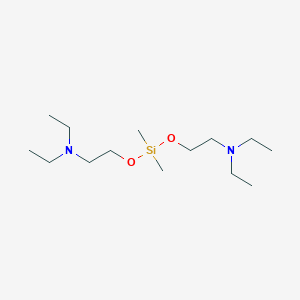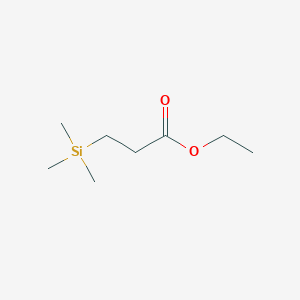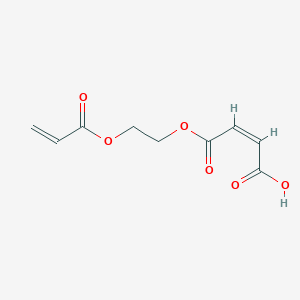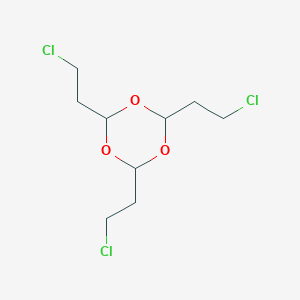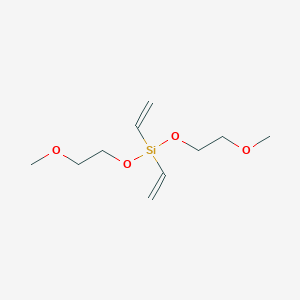
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DVS or Divinylsiloxane-bis-(benzocyclobutene) and is a versatile material that has been used in the development of microelectronic devices, sensors, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane is not well understood. However, it is believed that the unique chemical structure of this compound allows it to interact with other molecules in a specific way. This interaction may be responsible for the various properties and applications of DVS.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane. However, some studies have suggested that this compound may have antimicrobial properties. Additionally, DVS has been studied for its potential use as a drug delivery system in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane in lab experiments include its versatility and unique properties. DVS can be used in a variety of applications and can be easily synthesized using standard techniques. However, the limitations of using DVS in lab experiments include its potential toxicity and the need for specialized equipment and techniques for handling and purification.
Direcciones Futuras
There are many potential future directions for research on 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane. One area of interest is the development of new applications for DVS in fields such as microelectronics and biomedical engineering. Additionally, further research is needed to better understand the mechanism of action and potential toxicity of this compound. Finally, there is a need for the development of new synthesis methods and purification techniques for DVS to improve its efficiency and reduce its environmental impact.
Métodos De Síntesis
The synthesis of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane involves the reaction of divinylsiloxane and benzocyclobutene. The reaction is typically carried out under an inert atmosphere using a catalyst such as platinum or palladium. The resulting product is a clear, colorless liquid that can be purified using standard techniques such as distillation or chromatography.
Aplicaciones Científicas De Investigación
The unique properties of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane have made it an attractive material for scientific research. This compound has been studied for its potential applications in areas such as microelectronics, sensors, and biomedical engineering. In microelectronics, DVS has been used as a photoresist material for the fabrication of microelectronic devices. In sensors, DVS has been used as a sensing material for the detection of gases and other analytes. In biomedical engineering, DVS has been studied for its potential use as a drug delivery system.
Propiedades
Número CAS |
17985-63-6 |
|---|---|
Nombre del producto |
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane |
Fórmula molecular |
C10H20O4Si |
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
bis(ethenyl)-bis(2-methoxyethoxy)silane |
InChI |
InChI=1S/C10H20O4Si/c1-5-15(6-2,13-9-7-11-3)14-10-8-12-4/h5-6H,1-2,7-10H2,3-4H3 |
Clave InChI |
RVDDZBPDNPGWIM-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C=C)(C=C)OCCOC |
SMILES canónico |
COCCO[Si](C=C)(C=C)OCCOC |
Otros números CAS |
17985-63-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



